molecular formula C7H5ClO4S B8554112 4-Chloro-3-hydroxysulfinylbenzoic acid

4-Chloro-3-hydroxysulfinylbenzoic acid

Cat. No.: B8554112
M. Wt: 220.63 g/mol
InChI Key: XTBFOJKVQGWRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is a benzoic acid derivative featuring a chlorine atom at the 4-position and a sulfamoyl group (-SO₂NH₂) at the 3-position of the aromatic ring. This compound is of significant interest in pharmaceutical chemistry, particularly as a precursor or intermediate in synthesizing active pharmaceutical ingredients (APIs). It is classified under biochemicals and is utilized in pharmacological research, including cardiovascular drug development and impurity profiling .

Properties

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

IUPAC Name

4-chloro-3-sulfinobenzoic acid

InChI

InChI=1S/C7H5ClO4S/c8-5-2-1-4(7(9)10)3-6(5)13(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

XTBFOJKVQGWRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight CAS Number Key Applications/Research Findings
4-Chloro-3-sulfamoylbenzoic acid -SO₂NH₂ C₇H₆ClNO₄S 235.64 g/mol 1205-30-7 Pharmaceutical impurity standard; diuretic precursor
4-Chloro-3-(dimethylsulfamoyl)benzoic acid -SO₂N(CH₃)₂ C₉H₁₀ClNO₄S 263.70 g/mol 59210-61-6 Intermediate in specialty chemical synthesis
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid -SO₂NHC₆H₄(CH₃) C₁₄H₁₂ClNO₄S 333.77 g/mol 1262010-41-2 Research chemical; kinase inhibitor studies
4-Chloro-3-(phenylsulfamoyl)benzoic acid -SO₂NHC₆H₅ C₁₃H₁₀ClNO₄S 311.74 g/mol 59210-63-8 Antimicrobial agent development
4-Chloro-3-(chlorosulfonyl)benzoic acid -SO₂Cl C₇H₄Cl₂O₄S 255.08 g/mol 2494-79-3 Reactive intermediate for sulfonamide synthesis
4-Chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid -SO₂NHC₆H₃Cl(CF₃) C₁₄H₈Cl₂F₃NO₄S 438.19 g/mol 744262-80-4 Investigational compound in oncology

Key Findings from Comparative Analysis

Pharmacological Activity :

  • The sulfamoyl group (-SO₂NH₂) in 4-chloro-3-sulfamoylbenzoic acid is critical for diuretic activity, as seen in its role as a precursor to bumetanide, a loop diuretic .
  • Substitution with bulkier aryl groups (e.g., 3-methylphenyl in CAS 1262010-41-2) enhances selectivity in kinase inhibition but reduces aqueous solubility .

Synthetic Utility :

  • The chlorosulfonyl derivative (CAS 2494-79-3) is highly reactive, enabling efficient synthesis of sulfonamide drugs via nucleophilic substitution .
  • Dimethylsulfamoyl analogs (e.g., CAS 59210-61-6) exhibit improved stability under acidic conditions compared to primary sulfamoyl compounds .

Physicochemical Properties :

  • Introducing electron-withdrawing groups (e.g., -CF₃ in CAS 744262-80-4) increases metabolic stability but may elevate toxicity risks .
  • Phenylsulfamoyl derivatives (CAS 59210-63-8) demonstrate enhanced lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

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